2-chloro-N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}benzene-1-sulfonamide
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Overview
Description
2-chloro-N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}benzene-1-sulfonamide is a complex organic compound that features a sulfonamide group, a chloro substituent, and a tetrahydroisoquinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}benzene-1-sulfonamide typically involves multiple steps:
Formation of the Tetrahydroisoquinoline Moiety: This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the tetrahydroisoquinoline structure.
Introduction of the Dimethylamino Group: This step involves the alkylation of an aromatic amine with dimethylamine.
Sulfonamide Formation: The final step involves the reaction of the amine with a sulfonyl chloride to form the sulfonamide group.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydroisoquinoline moiety.
Reduction: Reduction reactions can occur at the sulfonamide group.
Substitution: The chloro substituent can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Products may include oxidized derivatives of the tetrahydroisoquinoline moiety.
Reduction: Reduced forms of the sulfonamide group.
Substitution: Substituted derivatives where the chloro group is replaced by the nucleophile.
Scientific Research Applications
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting neurological disorders.
Pharmacology: The compound can be studied for its interactions with various biological targets, including receptors and enzymes.
Biochemistry: It can be used to study the biochemical pathways involving sulfonamides and their derivatives.
Industrial Chemistry: The compound can be used in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 2-chloro-N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}benzene-1-sulfonamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may target receptors such as serotonin or dopamine receptors, given its structural similarity to known ligands.
Pathways Involved: It may modulate neurotransmitter pathways, leading to potential therapeutic effects in neurological conditions.
Comparison with Similar Compounds
Similar Compounds
2-chloro-N,N-dimethylethylamine hydrochloride: This compound shares the chloro and dimethylamino groups but lacks the complex tetrahydroisoquinoline and sulfonamide moieties.
Indole Derivatives: Compounds containing the indole nucleus, which also exhibit a wide range of biological activities.
Uniqueness
2-chloro-N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}benzene-1-sulfonamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its structural complexity allows for diverse interactions with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-chloro-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-[4-(dimethylamino)phenyl]ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28ClN3O2S/c1-28(2)22-13-11-20(12-14-22)24(29-16-15-19-7-3-4-8-21(19)18-29)17-27-32(30,31)25-10-6-5-9-23(25)26/h3-14,24,27H,15-18H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIVFEBXHYFSFIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNS(=O)(=O)C2=CC=CC=C2Cl)N3CCC4=CC=CC=C4C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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